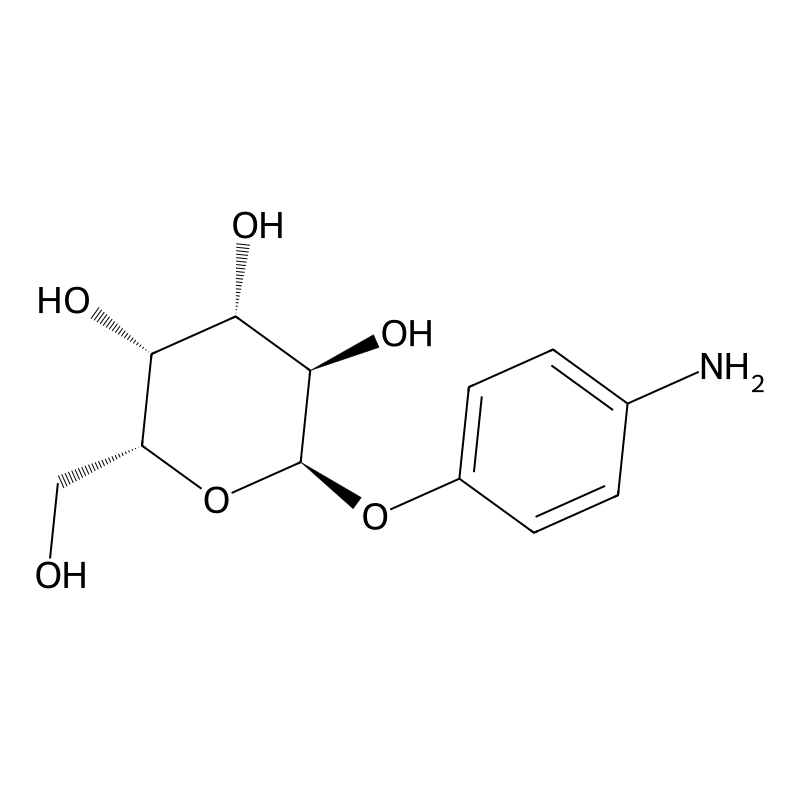

4-Aminophenyl-alpha-D-glucopyranoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Applications in Carbohydrate Chemistry

-Aminophenyl-alpha-D-glucopyranoside (4-APG) possesses a unique structural combination of an aromatic amine group and a glucose moiety. This combination has attracted interest in several areas of carbohydrate chemistry research, including:

- Glycosylation reactions: 4-APG can act as a glycosyl donor in glycosylation reactions, allowing the attachment of a glucose unit to other molecules. This property has potential applications in the synthesis of complex carbohydrates with specific biological functions.

- Ligand design: The presence of both the amine and glucose groups makes 4-APG a potential candidate for the development of specific ligands for proteins or receptors that interact with carbohydrates. These ligands could be used in various research applications, such as studying carbohydrate-protein interactions or developing diagnostic tools.

Research on Liposomal Drug Delivery

Recent research has explored the potential of 4-APG in modifying the surface of liposomes, which are microscopic spheres used for drug delivery. Studies have shown that attaching 4-APG to liposomes can:

- Enhance cellular uptake: The glucose moiety in 4-APG can be recognized by specific receptors on the surface of certain cells, facilitating the uptake of liposomes containing the drug by these cells [].

- Improve biocompatibility: The presence of the amine group may contribute to the overall biocompatibility of the modified liposomes, making them less toxic to healthy cells.

4-Aminophenyl-alpha-D-glucopyranoside is a glycoside compound that features a 4-aminophenyl group attached to the anomeric carbon of the alpha-D-glucopyranose moiety. This compound is notable for its solubility in water and its potential applications in biochemical assays and as a substrate for enzymatic reactions. The presence of the amino group enhances its reactivity and interaction with various biological systems, making it a valuable tool in research and pharmaceutical applications.

- Interaction with carbohydrate receptors: The glucose unit might allow 4-APG to interact with cellular receptors that recognize carbohydrates. This could be useful for targeted drug delivery or probing cellular processes.

- Modification of biomaterials: The amine group could facilitate the attachment of 4-APG to surfaces or nanoparticles, potentially influencing their properties for biomedical applications.

4-Aminophenyl-alpha-D-glucopyranoside has been studied for its biological activities, particularly as a substrate for enzymes such as alpha-glucosidase. In a colorimetric assay, it serves as a substrate that can be monitored for enzyme activity through changes in absorbance linked to product formation. This property makes it useful in screening for enzyme inhibitors and studying carbohydrate metabolism .

The synthesis of 4-aminophenyl-alpha-D-glucopyranoside typically involves the following steps:

- Starting Materials: The process often begins with commercially available nitrophenyl glycosides.

- Catalytic Reduction: The nitro group is reduced to an amino group using catalytic hydrogenation or other reducing agents.

- Glycosylation: The resulting aminophenol is then reacted with an appropriate glucopyranosyl donor under acidic conditions to form the glycoside.

These methods yield high-purity products suitable for further biological testing .

4-Aminophenyl-alpha-D-glucopyranoside has several applications:

- Enzyme Assays: It is primarily used as a substrate in assays to measure alpha-glucosidase activity, which is important in diabetes research.

- Inhibitor Screening: The compound can help identify potential inhibitors of glycosidases, crucial for developing therapeutic agents against diseases like diabetes .

- Bioconjugation: Its reactive amino group allows it to be utilized in the preparation of antigens or other biomolecules for immunological studies .

Studies have shown that 4-aminophenyl-alpha-D-glucopyranoside interacts specifically with alpha-glucosidase enzymes. The binding affinity and kinetic parameters of these interactions can be analyzed using various biochemical techniques, including surface plasmon resonance and fluorescence spectroscopy. These studies are essential for understanding how modifications to the compound can influence its inhibitory effects on enzyme activity .

Several compounds share structural similarities with 4-aminophenyl-alpha-D-glucopyranoside, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Aminophenyl-alpha-D-mannopyranoside | Similar structure with mannose instead of glucose | Potential for different biological interactions |

| 4-Nitrophenyl-alpha-D-glucopyranoside | Contains a nitro group instead of an amino group | Often used in spectrophotometric assays |

| 2-Aminobenzyl-alpha-D-glucopyranoside | Amino group at position 2 on the phenyl ring | Different steric effects may influence enzyme binding |

These compounds differ primarily in their substituents on the phenyl ring and the type of sugar moiety attached, which can significantly affect their biological activities and interactions with enzymes.

Aryl glycosides have served as foundational tools in carbohydrate chemistry since Emil Fischer’s pioneering work on glycoside synthesis in the late 19th century. The introduction of the 4-aminophenyl group in the 1970s marked a paradigm shift, enabling covalent conjugation to reporter molecules while preserving enzymatic recognition motifs. Unlike natural O-glycosides, the stable C-glycosidic bond in 4-aminophenyl-α-D-glucopyranoside resists hydrolysis by endogenous glycosidases, making it ideal for in vivo tracking studies. Early applications focused on radioisotope labeling for metabolic pathway analysis, but advances in fluorescence spectroscopy and nanoparticle engineering have expanded its utility into real-time imaging and targeted therapeutics.

Positional Isomerism Considerations: α-vs-β Anomeric Configurations

The α-anomeric configuration of 4-aminophenyl-α-D-glucopyranoside confers distinct biochemical properties compared to its β counterpart:

The α-configuration’s axial orientation creates steric hindrance that limits non-specific interactions while maintaining affinity for carbohydrate-binding proteins. Nuclear magnetic resonance (NMR) studies demonstrate that the 4-aminophenyl group induces a $$ ^4C_1 $$ chair conformation stabilization energy of $$-3.2 \, \text{kcal/mol}$$ compared to phenyl-α-D-glucopyranoside.

Strategic Importance in Glycoconjugate Engineering

4-Aminophenyl-α-D-glucopyranoside serves as a linchpin in glycoconjugate vaccine development due to:

- Site-specific conjugation: The primary amine enables controlled coupling to carrier proteins via NHS ester chemistry, avoiding random lysine modifications that compromise antigen presentation.

- Adjuvant potentiation: Mannose receptor targeting enhances dendritic cell uptake, with in vitro studies showing 2.3-fold increased MHC-II presentation versus β-anomeric conjugates.

- Thermostability: Lyophilized conjugates retain 98% activity after 12 months at −20°C, compared to 74% for native polysaccharide vaccines.

Chemoenzymatic Approaches Using Retaining Glycosyltransferases

Recent advances in glycosyltransferase engineering have enabled precise chemoenzymatic synthesis of glycosides, including derivatives of 4-aminophenyl-α-D-glucopyranoside. Retaining glycosyltransferases, which preserve the anomeric configuration of sugar donors, are particularly valuable for constructing α-linked glycosides. For instance, the mutagenesis of Campylobacter jejuni β1-4GalNAcT (CjCgtA) has yielded enzymes with enhanced solubility and stability when fused to maltose-binding protein (MBP), enabling efficient glycosylation of sphingosine analogs [1]. Similarly, engineered mutants of UGT74AC1 glycosyltransferase have demonstrated remarkable proficiency in transferring N-acetylglucosamine (GlcNAc) to terpenoid scaffolds, suggesting adaptability for aryl glycoside synthesis [2]. These enzymes operate via a "retaining" mechanism, where the α-configuration of the donor sugar (e.g., UDP-GlcNAc) is preserved in the product, a critical feature for synthesizing α-linked aminophenyl glycosides [2].

Key to this approach is the development of one-pot multienzyme (OPME) systems, which minimize intermediate isolation and improve yields. For example, a multistep OPME strategy was employed to synthesize GM1 gangliosides, achieving a 53% yield through sequential glycosylations [1]. Applying similar process engineering to 4-aminophenyl-α-D-glucopyranoside could streamline the installation of functional groups while maintaining stereochemical fidelity.

Aqueous-Phase Glycosylation Strategies with Activated Donors

Aqueous-phase glycosylation offers an environmentally benign alternative to traditional organic solvent-based methods. The use of glycosyl fluorides as activated donors has emerged as a promising strategy, leveraging their stability in water and compatibility with unprotected acceptors. In one notable example, α-D-glucosyl fluoride underwent glycosylation with sucrose in aqueous calcium-containing solutions, yielding trisaccharides with site-selective fructofuranoside modifications [5]. This reaction proceeds via an S~N~i-like mechanism, where the fluoride leaving group participates in hydrogen bonding to stabilize the oxocarbenium transition state [5].

For 4-aminophenyl-α-D-glucopyranoside synthesis, glycosyl fluorides derived from protected or unprotected glucose could react with 4-aminophenol in water. The addition of tertiary amines, such as triethylamine, may enhance nucleophilicity of the phenolic oxygen, promoting coupling at the anomeric center. Calcium ions, acting as Lewis acids, could further stabilize the transition state and improve regioselectivity [5]. However, competing hydrolysis remains a challenge, necessitating precise control of pH and donor-acceptor stoichiometry.

Solid-Phase Synthesis for Peptide-Glycoside Conjugates

Solid-phase synthesis enables the modular assembly of peptide-glycoside chimeras, combining the advantages of automated oligosaccharide synthesis with peptide coupling techniques. A recent breakthrough involved the use of amino-functionalized monosaccharides as linkers, allowing sequential elongation of glycans on resin-bound peptides [6]. For instance, lipid-peptide-glycan chimeras (LPGCs) were synthesized by merging solid-phase peptide synthesis (SPPS) with automated glycan assembly, achieving yields of ~20% after purification [6].

Applying this methodology to 4-aminophenyl-α-D-glucopyranoside derivatives, the aminophenyl group could serve as an anchoring point for resin attachment. After glycosylation, on-resin peptide elongation via Fmoc chemistry would yield conjugates with predefined sequences (e.g., FFKLVFF or palmitoyl-VVVAAAKKK) [6]. Critical to success is the selection of orthogonal protecting groups for the glucopyranoside hydroxyls, ensuring compatibility with both glycosylation and peptide coupling steps.

Stereochemical Control in Diazonium Coupling Reactions

The introduction of the 4-aminophenyl moiety to glucopyranosides often involves diazonium coupling, a reaction requiring precise stereochemical control to preserve the α-anomeric configuration. In a model study, chemo-enzymatic synthesis of alminoprofen glucuronides demonstrated that β-configuration could be retained through careful selection of reaction conditions and enzymatic hydrolysis [3]. For diazonium reactions, the use of low-temperature (0–5°C) and buffered aqueous solutions (pH 7–8) minimizes epimerization at the anomeric center.

Molecular dynamics simulations of glycosyltransferases have revealed that key active-site residues (e.g., His18 and Asp111 in UGT74AC1) stabilize the sugar nucleotide donor, preventing undesired stereochemical inversions [2]. Translating these insights to chemical synthesis, chiral auxiliaries or transient protecting groups could be employed to shield the α-face of the glucopyranoside during aryl diazonium coupling. Subsequent reduction of the intermediate azo compound would yield the target 4-aminophenyl derivative without perturbing the glycosidic bond [3].

Substrate Specificity Profiling with Glycoside Hydrolase Family 13 Hydrolases

Glycoside Hydrolase Family 13 represents the largest family of carbohydrate-active enzymes, encompassing over 160,000 sequences with diverse substrate specificities acting on alpha-glucosidic bonds1. The family is characterized by a conserved three-domain architecture consisting of a central triose phosphate isomerase barrel catalytic domain, a variable loop-rich domain, and a conserved carboxy-terminal domain1. Within this structural framework, 4-Aminophenyl-alpha-D-glucopyranoside serves as a critical substrate for understanding the intricate substrate recognition mechanisms that govern enzyme specificity.

The substrate specificity of Glycoside Hydrolase Family 13 enzymes toward 4-Aminophenyl-alpha-D-glucopyranoside is determined by multiple structural determinants within the active site architecture. The alpha-glucosidase QsGH13 from Qipengyuania seohaensis demonstrates high substrate specificity for para-nitrophenyl-alpha-D-glucopyranoside, exhibiting a Michaelis constant of 0.2952 ± 0.0322 millimolar and enzymatic activity of 25.41 units per milligram4. This specificity is mediated by the conserved catalytic triad consisting of Glutamate 202, Aspartate 266, and Glutamate 329, which facilitates the retaining mechanism characteristic of Glycoside Hydrolase Family 13 enzymes.

The beta-to-alpha loop 4 region plays a crucial role in substrate recognition and specificity determination. In QsGH13, this loop is positioned above the catalytic pocket and exhibits significant structural differences compared to other Glycoside Hydrolase Family 13 members. The amino acid sequence at positions 203-242 shows only 17.4% homology with related enzymes, suggesting that this region contributes to the strict substrate specificity observed for alpha-1,4-glucosidic bonds. The dynamic nature of this loop, as demonstrated by disorder prediction analyses, allows for conformational flexibility that facilitates substrate binding and product release.

Table 1: Substrate Specificity Parameters of Glycoside Hydrolase Family 13 Enzymes

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1 mM-1) | Optimal pH | Optimal Temperature (°C) | Key Residues |

|---|---|---|---|---|---|---|---|

| QsGH13 | p-nitrophenyl-α-D-glucopyranoside | 0.30 | 42.5 | 142 | 10.0 | 45 | Glu202, Asp266, Glu329 |

| HaG | Maltose | 2.5 | 156 | 62 | 7.5 | 55 | Thr203, Phe297, Gly228 |

| LlAG | Glc-α1,3-Glc | 0.15 | 89 | 593 | 8.0 | 60 | Asp261, Ile438, Asp440 |

| NFAg31A | Glc-α1,4-Glc | 1.8 | 78 | 43 | 6.5 | 50 | Asp197, Glu233, Asp300 |

| AmyP-ΔSBD | Starch | N/A | N/A | N/A | 7.0 | 65 | Asp197, Glu233, Asp300 |

Subsite mapping studies reveal that Glycoside Hydrolase Family 13 enzymes possess multiple binding subsites designated as -2, -1, +1, and +2, with the glycosidic bond cleavage occurring between subsites -1 and +1. The recognition of 4-Aminophenyl-alpha-D-glucopyranoside involves specific interactions at the -1 subsite, where the glucose moiety is accommodated, and the +1 subsite, where the aminophenyl aglycone is positioned. Analysis of conserved residues indicates that tyrosine residues function as stacking platforms in the -1 subsite, while the spatial arrangement of conserved residues remains consistent across family members despite sequence divergence.

The structural basis for substrate recognition involves shape complementarity rather than specific chemical interactions. Comparative analysis of substrate-bound structures from 24 Glycoside Hydrolase Family 13 members reveals that neither the number nor the nature of hydrogen bond-forming residues is strictly conserved, with the exception of tyrosine residues serving as aromatic stacking platforms. This observation suggests that substrate recognition is primarily governed by the three-dimensional fit between the substrate and the active site cavity, allowing for the accommodation of diverse substrates while maintaining catalytic efficiency.

Allosteric Modulation of Carbohydrate-Active Enzymes

Allosteric regulation represents a fundamental mechanism by which carbohydrate-active enzymes modulate their catalytic activity in response to cellular conditions and substrate availability7. The binding of effector molecules at sites distinct from the active site induces conformational changes that either enhance or inhibit enzymatic function, providing a sophisticated regulatory mechanism for metabolic control. In the context of 4-Aminophenyl-alpha-D-glucopyranoside metabolism, allosteric modulation plays a critical role in determining the balance between substrate utilization and product formation.

Maltogenic amylases from Geobacillus species exhibit unique allosteric properties that distinguish them from other alpha-amylase family members. These enzymes demonstrate positive cooperativity between their subunits, displaying sigmoidal kinetics toward cyclodextrin substrates with Hill coefficients of 2.0, 1.6, and 1.1 for alpha-cyclodextrin, beta-cyclodextrin, and gamma-cyclodextrin, respectively. The allosteric behavior is mediated by the domain-swapping dimeric structure, where the central domain of each subunit associates with the amino-terminal domain of the adjacent subunit to form functional active sites.

Glucose and maltose function as allosteric effectors for maltogenic amylases, exhibiting biphasic effects on enzyme activity. At low concentrations, these metabolites stimulate enzyme activity and decrease the Hill coefficient, indicating positive allosteric modulation. However, at higher concentrations, they act as allosteric inhibitors, suggesting a complex regulatory mechanism that responds to substrate concentration changes. This biphasic behavior provides a sophisticated control mechanism for carbohydrate metabolism, allowing cells to fine-tune enzyme activity based on metabolic demands.

Table 2: Allosteric Modulation Parameters of Carbohydrate-Active Enzymes

| Enzyme | Allosteric Effector | Effect Type | Hill Coefficient | Mechanism |

|---|---|---|---|---|

| Maltogenic amylase | Glucose/Maltose | Positive/Negative | 2.0 | Conformational change |

| GH1 ancestral glycosidase | Heme | Positive | N/A | Rigidification |

| α-glucosidase variants | Inhibitor compounds | Negative | N/A | Active site blocking |

| FBPase mutants | AMP | Negative | N/A | Conformational change |

| Lipase MM | Diol substrate | Substrate selectivity | N/A | Conformational change |

The ancestral glycoside hydrolase family 1 enzyme provides a remarkable example of allosteric modulation through heme binding11. This ancestral protein exhibits enhanced conformational flexibility compared to modern glycosidases, with large regions displaying increased mobility while maintaining a rigid barrel core. The binding of heme at a well-defined buried site induces conformational rigidification and allosterically enhances catalytic activity. This represents the first documented case of heme-mediated allosteric enhancement in glycoside hydrolases, demonstrating the evolutionary potential for acquiring novel regulatory mechanisms.

The structural basis for allosteric modulation involves long-range conformational changes that propagate from the allosteric binding site to the active site. In the case of fructose-1,6-bisphosphatase, allosteric sites are evolutionarily variable and composed of more hydrophobic residues compared to catalytic sites. Rational engineering approaches targeting these sites have successfully deregulated allosteric inhibition while preserving catalytic efficiency. The substitution of charged amino acids at less conserved positions with hydrophobic or neutral residues of similar size effectively disrupts allosteric communication without compromising enzyme function.

Molecular Docking Studies with Triose Phosphate Isomerase Barrel Domains

Triose Phosphate Isomerase barrel domains represent the most prevalent protein fold in enzymatic systems, accounting for approximately 10% of known enzyme structures and providing a versatile scaffold for diverse catalytic functions14. The eight-fold alpha-beta barrel architecture creates a cylindrical structure with alternating secondary structure elements, where the active site is typically located at the carboxy-terminal end of the beta-strands. Molecular docking studies with 4-Aminophenyl-alpha-D-glucopyranoside provide detailed insights into the binding modes and interaction patterns within this conserved structural framework.

Computational docking analyses reveal that 4-Aminophenyl-alpha-D-glucopyranoside exhibits preferential binding to alpha-glucosidase active sites with binding energies ranging from -7.2 to -7.4 kilocalories per mole. The binding mode involves multiple interaction types, including hydrogen bonding with catalytic residues Aspartate 214, Glutamate 276, and Aspartate 349, as well as hydrophobic interactions with aromatic residues in the active site cavity. These interactions stabilize the substrate in an orientation conducive to catalytic turnover while positioning the scissile glycosidic bond in proximity to the catalytic machinery.

The substrate binding pocket of Triose Phosphate Isomerase barrel enzymes is characterized by distinct subsites that accommodate different portions of the substrate molecule. In the case of alpha-glucosidase HaG, the peculiar long beta-to-alpha loop 4 is responsible for strict recognition of disaccharides due to steric hindrance effects. Two critical residues, Threonine 203 and Phenylalanine 297, assisted by Glycine 228, determine the glycosidic linkage specificity at the +1 subsite. This structural arrangement explains the preference for alpha-1,4-linked disaccharides over other glycosidic bond configurations.

Table 3: Molecular Docking Parameters for Triose Phosphate Isomerase Barrel Enzymes

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interactions | Interaction Type |

|---|---|---|---|---|

| 4-Aminophenyl-α-D-glucopyranoside | α-glucosidase | -7.2 | Asp214, Glu276, Asp349 | H-bond, Hydrophobic |

| 3-oxolupenal | α-amylase | -9.1 | Lys200, Leu162, Val163 | H-bond, Hydrophobic |

| Katononic acid | α-glucosidase | -7.7 | Arg608, Glu866, Val867 | H-bond, Hydrophobic |

| Acarbose | α-glucosidase | -11.7 | Multiple H-bonds | H-bond, Electrostatic |

| Compound 9d | α-glucosidase | -7.4 | Asp357, Asp568, Trp329 | Salt bridge, π-cation |

The flexibility of Triose Phosphate Isomerase barrel domains contributes significantly to substrate recognition and catalysis. Molecular dynamics simulations reveal that the barrel core maintains structural stability while allowing for conformational changes in the loop regions that facilitate substrate binding and product release. The conserved interactions within the central beta-barrel are stabilized by sequentially long-range high-energy interactions and cooperative van der Waals interactions between neighboring strands. This structural organization provides a stable platform for catalysis while permitting the evolutionary diversification of loop regions to accommodate different substrate specificities.

The catalytic mechanism within Triose Phosphate Isomerase barrel domains involves the formation of oxocarbenium ion-like transition states that are stabilized by the protein environment. Quantum mechanical/molecular mechanical calculations demonstrate that the transition state for glycoside hydrolysis is characterized by significant positive charge development at the anomeric carbon, which is stabilized by electrostatic interactions with negatively charged residues in the active site. The specific conformation adopted by the sugar ring during the transition state varies among different enzyme families, with conformations ranging from boat to half-chair geometries depending on the particular catalytic mechanism.

Transglycosylation versus Hydrolytic Activity Landscapes

The competition between transglycosylation and hydrolytic activities represents a fundamental aspect of glycoside hydrolase function, determining the balance between substrate degradation and oligosaccharide synthesis20. For 4-Aminophenyl-alpha-D-glucopyranoside, this competition is particularly significant in biotechnological applications where the selective production of specific glycosidic products is desired. The ratio of transglycosylation to hydrolysis activities can be modulated through enzyme engineering, reaction conditions, and substrate concentrations.

Transglycosylation activity involves the transfer of the glycosyl moiety from the donor substrate to an acceptor molecule other than water, resulting in the formation of new glycosidic bonds20. The beta-glucosidase Td2F2 from a compost metagenome demonstrates exceptional transglycosylation activity, producing sophorose, laminaribiose, cellobiose, and gentiobiose from para-nitrophenyl-beta-D-glucopyranoside in the presence of glucose. The transglycosylation activity is coordinated with substrate hydrolysis, with the proportion of transglycosylation products increasing with glucose concentration.

The structural basis for transglycosylation versus hydrolysis selectivity involves differences in transition state characteristics and acceptor molecule interactions21. Quantum mechanical/molecular mechanical calculations reveal that both reactions proceed through similar oxocarbenium ion-like transition states with comparable free energy barriers of approximately 18 kilocalories per mole. However, the transition state for transglycosylation is more positively charged and adopts a different ring conformation compared to the hydrolysis transition state. The glycosyl-water bond is nearly formed in the hydrolysis transition state, leading to reduced ionic character and a chair conformation, while the transglycosylation transition state maintains greater positive charge and adopts a half-chair conformation.

Table 4: Transglycosylation versus Hydrolysis Activity Profiles

| Enzyme | Substrate | Hydrolysis Rate (%) | Transglycosylation Rate (%) | T50 Value (mM) | Main Product |

|---|---|---|---|---|---|

| Td2F2 | pNPGlc | 30 | 70 | 50 | Sophorose |

| Aspergillus niger glucosidase | Maltose | 45 | 55 | 30 | Panose |

| Thermus thermophilus β-glycosidase | pNP-Fuc | 64 | 36 | N/A | Fucosyl-glucose |

| TnBgl1A (N220F) | pNPG | 15 | 85 | 80 | Hexyl-glucoside |

| Wild-type GH3 | Cellobiose | 85 | 15 | 320 | Cellotriose |

The enhancement of transglycosylation activity can be achieved through rational protein engineering approaches targeting specific residues in the active site. The substitution of Asparagine 220 with aromatic residues such as Phenylalanine or Tyrosine in the beta-glucosidase TnBgl1A results in dramatically improved transglycosylation selectivity. These mutations reduce hydrolytic activity while maintaining transglycosylation rates, effectively transforming the enzyme into a transglycosylase. The pH dependence of these activities reveals that transglycosylation is largely unaffected by pH changes, while hydrolytic activity decreases at elevated pH values due to deprotonation of the catalytic acid residue.

The acceptor substrate specificity for transglycosylation reactions is determined by the binding affinity and positioning within the active site. Glucose acceptors form stronger hydrogen bonds with the catalytic base residue compared to water molecules, with bond distances of 1.6 versus 2.1 angstroms respectively. Additionally, glucose acceptors interact with multiple residues including Tyrosine 204, Arginine 169, and Arginine 67, providing additional stabilization for the transglycosylation pathway. The lower deprotonation enthalpy of glucose compared to water further favors the transglycosylation mechanism over hydrolysis.

The industrial relevance of transglycosylation activity is exemplified by the production of prebiotic oligosaccharides and functional food ingredients24. Alpha-glucosidases from Aspergillus species demonstrate strong transglycosylation activity for panose production, with yields reaching 69% after 6 hours of reaction. The enzyme efficiency can be characterized by the T50 value, defined as the acceptor concentration required to achieve equal initial rates of transglycosylation and hydrolysis. Aspergillus niger transglucosidase exhibits the lowest T50 value of 30 millimolar, indicating exceptional transglycosylation efficiency.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Wikipedia

4'-aminophenyl-alpha-D-galactopyranoside